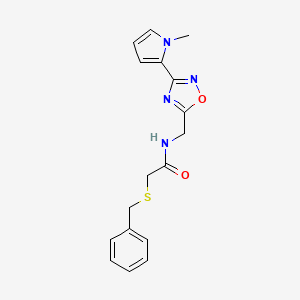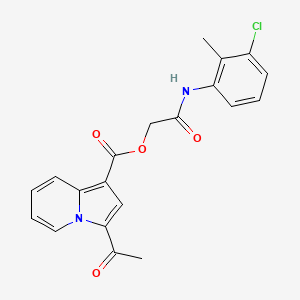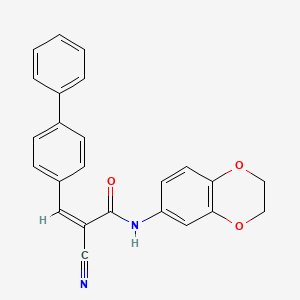![molecular formula C18H30N2O5 B2407639 1-O'-Tert-butyl 4-O-ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1',4-dicarboxylate CAS No. 2243515-98-0](/img/structure/B2407639.png)
1-O'-Tert-butyl 4-O-ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1',4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C11H23N3O2 . It’s also known by other names such as “1-Piperidinecarboxylic acid, 4-amino-4-(aminomethyl)-, 1,1-dimethylethyl ester” and “2-Methyl-2-propanyl 4-amino-4-(aminomethyl)-1-piperidinecarboxylate” among others .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI string "O=C(OC©©C)N1CCC([NH3+])CC1" . This indicates that the compound has a piperidine ring, which is a common structural motif in many pharmaceuticals .Scientific Research Applications
Spirolactones in Medicinal Chemistry
The compound possesses a spirocyclic structure, which is a prevalent motif in many bioactive compounds. Spirolactones, in particular, have been acknowledged for their wide array of pharmacological properties. These compounds are attractive targets for the design and development of innovative synthetic strategies, leading to the construction of complex and variably substituted products. The importance of spirolactones in medicinal chemistry is undeniable, and they continue to be a focus of research due to their promising framework and potential bioactivities (Quintavalla, 2018).
Organic Chemistry and Catalysis
The compound's structural complexity indicates its potential utility in organic synthesis. Compounds with similar structural intricacy, such as L-Proline, have been demonstrated to catalyze various asymmetric syntheses. L-Proline's bifunctional nature allows it to act as both Lewis base-type and Bronsted acid-type catalysts, enabling the synthesis of diverse heterocyclic skeletons which are crucial in the development of drugs and agrochemicals (Thorat et al., 2022).
Role in Therapeutics
Similar to compounds with spirocyclic and complex heterocyclic structures, the compound might possess significant therapeutic effects. For instance, 1,4-Dihydropyridine (1,4-DHP), a heterocyclic compound, has been recognized for its versatile therapeutic effects in synthetic, medicinal, and bioorganic chemistry. It acts as a potent Voltage-Gated Calcium Channel (VGCC) antagonist and exhibits a multitude of pharmacological properties. The foundational structure of 1,4-DHP serves as a base for derivatives that possess various important therapeutic effects, underscoring the potential of similar compounds in therapeutic applications (Mishra et al., 2019).
properties
IUPAC Name |
1-O'-tert-butyl 4-O-ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1',4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O5/c1-5-23-13(21)17-10-16(11-17,12-19)25-18(17)6-8-20(9-7-18)14(22)24-15(2,3)4/h5-12,19H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSBUOYBODRWNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC23CCN(CC3)C(=O)OC(C)(C)C)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,6-dichlorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2407558.png)
![2-((4,6-dimethylpyrimidin-2-yl)thio)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2407559.png)
![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/no-structure.png)
![2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]quinoxaline](/img/structure/B2407562.png)


![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2407567.png)
![2-(3,4-dimethoxyphenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2407570.png)




![[3-(2-Chlorophenoxy)phenyl]methanamine;hydrochloride](/img/structure/B2407579.png)